13-chloro-5-(5-methylthiophen-2-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
8-chloro-2-((5-methylthiophen-2-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a sulfonyl group, and a thiophene ring, making it a subject of interest for researchers.
Properties
IUPAC Name |
13-chloro-5-(5-methylthiophen-2-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c1-10-2-5-15(24-10)25(22,23)19-7-6-13-12(9-19)16(21)20-8-11(17)3-4-14(20)18-13/h2-5,8H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCJDXGPOAPAED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2-((5-methylthiophen-2-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves multiple steps, including the formation of the pyrimidine ring and the introduction of the chloro and sulfonyl groups. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes. The process may also require specific temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-chloro-2-((5-methylthiophen-2-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and sulfonyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-2-((5-methylthiophen-2-yl)sulfonyl)-3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-11(2H)-one
- 8-chloro-2-((5-methylthiophen-2-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-10(2H)-one
Uniqueness
The unique combination of the chloro, sulfonyl, and thiophene groups in 8-chloro-2-((5-methylthiophen-2-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one distinguishes it from other similar compounds. This structure provides specific chemical properties and reactivity that can be exploited in various applications, making it a valuable compound for research and development.
Biological Activity
The compound 13-chloro-5-(5-methylthiophen-2-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 343.81 g/mol. The presence of a chloro group, a thiophene ring, and a sulfonyl moiety contributes to its unique chemical properties and potential biological activities.
Antimicrobial Properties
Research indicates that compounds containing thiophene and sulfonyl groups often exhibit significant antimicrobial activity . Studies have shown that derivatives similar to the target compound demonstrate efficacy against various bacterial strains and fungi. For instance, sulfonamide derivatives are known for their broad-spectrum antimicrobial effects due to their ability to inhibit bacterial folic acid synthesis.
Anticancer Activity
The triazole moiety in the compound suggests potential anticancer properties . Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells. In vitro studies have shown that triazole-containing compounds can inhibit tumor growth by interfering with cell cycle progression and promoting cell death pathways.
Enzyme Inhibition
The compound's structure may allow it to act as an enzyme inhibitor , particularly in pathways associated with cancer and infectious diseases. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial survival. Similar mechanisms may be explored for the target compound.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antibiotics evaluated various thiophene derivatives against E. coli and S. aureus. The results indicated that compounds with sulfonyl groups exhibited minimal inhibitory concentrations (MIC) as low as 10 µg/mL, showcasing their potential as effective antimicrobial agents.
- Anticancer Activity : In a study featured in Cancer Letters, triazole derivatives were tested against human breast cancer cell lines (MCF-7). The results demonstrated that specific modifications on the triazole ring significantly enhanced cytotoxicity, indicating that structural variations could optimize therapeutic efficacy.
- Enzyme Inhibition Studies : Research published in Bioorganic & Medicinal Chemistry highlighted the enzyme inhibition potential of similar sulfonamide compounds against carbonic anhydrase II (CA II). The study found that certain modifications increased binding affinity and inhibitory action.
Data Table: Biological Activity Summary
| Biological Activity | Target | Reference |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Journal of Antibiotics |
| Anticancer | MCF-7 (breast cancer) | Cancer Letters |
| Enzyme Inhibition | Carbonic Anhydrase II | Bioorganic & Medicinal Chemistry |
Q & A
Basic Research Questions
Q. What are the critical steps and analytical methods for synthesizing and characterizing this compound?
- Answer : Synthesis involves multi-step organic reactions, including sulfonylation and cyclization. Key steps require precise control of temperature, solvent selection (e.g., THF or anhydrous methanol), and reaction time to optimize yields. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity at each stage. For example, NMR can resolve ambiguities in nitrogen atom positioning within the tricyclic core .
Q. How can researchers validate the compound’s purity and stability under experimental conditions?
- Answer : Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S), with acceptable deviations ≤0.3%. Stability studies involve accelerated degradation testing under varied pH, temperature, and light exposure. For instance, thermal gravimetric analysis (TGA) can detect decomposition thresholds, while photostability requires controlled UV chambers .
Q. What structural features influence its reactivity in biological assays?
- Answer : The chloro substituent at position 13 and the sulfonyl group at position 5 enhance electrophilicity, facilitating interactions with nucleophilic residues in enzymes. The 5-methylthiophene moiety contributes to lipophilicity, impacting membrane permeability. Comparative studies with analogs (e.g., benzofuran derivatives) suggest that ring strain in the tricyclic system modulates binding affinity .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms?
- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for sulfonylation and cyclization steps. For example, discrepancies in regioselectivity during thiophene sulfonation can be addressed by comparing activation energies of competing pathways. Molecular dynamics simulations further predict solvent effects on reaction kinetics .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Answer : Slow vapor diffusion with dichloromethane/hexane mixtures promotes single-crystal growth. SHELXL software refines crystallographic data, resolving disorder in the tricyclic core. If twinning occurs, data integration tools in CrysAlisPro or OLEX2 can separate overlapping reflections .
Q. How do environmental factors affect the compound’s fate in ecotoxicological studies?
- Answer : Follow EPA guidelines (e.g., OECD 308) to assess hydrolysis, photolysis, and biodegradation in water/soil matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies degradation products. Toxicity equivalence factors (TEFs) evaluate ecological risks by comparing its persistence to dioxin-like compounds .
Q. What experimental designs reconcile conflicting bioactivity data across in vitro and in vivo models?
- Answer : Use isogenic cell lines to control for genetic variability in vitro. In vivo, employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust for metabolic differences. For example, contradictory cytotoxicity results may stem from varying cytochrome P450 expression, addressed by co-administering metabolic inhibitors (e.g., ketoconazole) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
